4-Phenylcycloheptane-1-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylcycloheptane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWXMGTZEJWPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Phenylcycloheptane 1 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections for the 4-Phenylcycloheptane-1-carbaldehyde Skeleton
A retrosynthetic analysis of this compound reveals several key disconnections that provide pathways to viable starting materials. The primary disconnection involves the aldehyde functional group, which can be introduced late in the synthesis via oxidation of the corresponding primary alcohol or by hydroformylation of a cycloheptene (B1346976) precursor.
A second critical disconnection breaks the cycloheptane (B1346806) ring itself, leading to acyclic precursors. This approach often involves a ring-closing metathesis (RCM) or an intramolecular alkylation strategy. For instance, a diene precursor could be cyclized using a Grubbs catalyst, or a linear chain with terminal electrophilic and nucleophilic sites could be induced to cyclize.
Another strategic disconnection targets the phenyl group. This suggests a synthetic route starting from a functionalized cycloheptanone (B156872), which can then undergo a phenyl group addition via a Grignard or similar organometallic reaction. Subsequent functional group manipulations would then lead to the target aldehyde.
Classical and Contemporary Approaches to Cycloheptane Ring Formation
The construction of the cycloheptane core is a pivotal step in the synthesis of this compound. Various methods, ranging from classical ring expansions to modern cycloaddition reactions, have been employed to this end. rsc.org
Ring Expansion Strategies
Ring expansion reactions offer a powerful method for the synthesis of cycloheptanones from more readily available cyclohexanone (B45756) derivatives. sioc-journal.cn A common strategy involves the treatment of a silyl (B83357) enol ether of a cyclohexanone with a dichloroketene (B1203229) equivalent, generated in situ, to form a dichlorobicyclo[4.2.0]heptan-7-one intermediate. Reductive cleavage of the carbon-chlorine bonds followed by a ring-opening process can then yield a cycloheptane-1,3-dione. researchgate.net Another approach involves the one-carbon ring expansion of cyclic ketones to their homologous α,β-unsaturated ketones, a process that can be achieved through the iron(III) chloride-induced cleavage of trimethylsilyloxycyclopropanes. orgsyn.org These cycloheptanone intermediates can then be further functionalized to introduce the phenyl and aldehyde moieties.
Cycloaddition Reactions in the Synthesis of the Cycloheptane Core
Cycloaddition reactions provide an atom-economical and often stereocontrolled route to seven-membered rings. researchgate.netnih.gov The [4+3] cycloaddition, in particular, has emerged as a powerful tool for the construction of cycloheptane frameworks. illinois.edu This reaction typically involves the combination of a 1,3-diene with an allyl cation or its synthetic equivalent. illinois.edu The versatility of this method allows for the use of various dienes and allyl cation precursors, leading to a wide range of substituted cycloheptanes. illinois.edu Intramolecular versions of the [4+3] cycloaddition have also been developed, offering excellent stereoselectivity. umsystem.edu
Transition-metal-catalyzed cycloadditions, such as the ruthenium-catalyzed [5+2] cycloaddition of alkynes with vinylcyclopropanes, also provide an efficient pathway to fused seven-membered rings. nih.govnih.gov These methods often proceed with high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov
Carbene Insertion and Related Cyclization Pathways
Carbene insertion into C-H bonds is another effective strategy for forming cyclic structures. wikipedia.org While simple carbenes often lack selectivity, the use of metal catalysts, particularly those based on rhodium and copper, can direct the insertion with high levels of control. wikipedia.orgdicp.ac.cn Intramolecular carbene insertion reactions have been successfully employed in the synthesis of complex molecules containing seven-membered rings. For instance, tungsten-carbene complexes have been shown to react with alkynes to form bicyclo[4.1.0]heptane derivatives through an alkyne insertion-cyclopropanation sequence. rsc.org
Stereoselective and Enantioselective Synthesis of this compound
Controlling the stereochemistry of the this compound molecule is crucial, as different stereoisomers can exhibit distinct biological activities. Both substrate-controlled and catalyst-controlled methods have been developed to achieve high levels of stereoselectivity.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be attached to either the precursor to the cycloheptane ring or to a functional group that will be transformed into the aldehyde. For example, a chiral auxiliary attached to an acyclic diene precursor can influence the facial selectivity of a subsequent cycloaddition reaction. sfu.ca Evans oxazolidinones and pseudoephedrine are common examples of effective chiral auxiliaries. wikipedia.org
Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. researchgate.netnih.gov Chiral catalysts, such as chiral Lewis acids or transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. nih.govchinesechemsoc.org For instance, catalytic asymmetric hydrogen borrowing annulations using chiral iridium complexes have been used to synthesize enantioenriched cyclohexanes, a strategy that could be adapted for cycloheptane synthesis. nih.gov Similarly, chiral rhodium catalysts have been employed in enantioselective C-C bond formation through tandem ylide formation and sioc-journal.cnnih.gov-sigmatropic rearrangement. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cycloheptane derivatives. researchgate.netnih.gov
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Limitations | Relevant Citations |
| Ring Expansion | Formation of cycloheptanones from cyclohexanones. | Readily available starting materials. | Can require multiple steps and harsh conditions. | rsc.orgsioc-journal.cnresearchgate.netorgsyn.org |
| [4+3] Cycloaddition | Atom-economical formation of the seven-membered ring. | High stereocontrol, versatile. | Requires specific diene and allyl cation precursors. | illinois.eduumsystem.edu |
| Transition-Metal Catalyzed Cycloaddition | Efficient and selective ring formation. | High chemo-, regio-, diastereo-, and enantioselectivity. | Catalyst cost and sensitivity can be a factor. | nih.govnih.gov |
| Carbene Insertion | C-H bond functionalization to form the ring. | Can be highly regioselective with appropriate catalysts. | Simple carbenes can be unselective. | wikipedia.orgdicp.ac.cnrsc.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | High diastereoselectivity. | Requires additional steps for attachment and removal. | wikipedia.orgsfu.camdpi.com |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity. | Atom-economical, high enantioselectivity. | Catalyst development can be challenging. | researchgate.netnih.govnih.govchinesechemsoc.orgnih.gov |
Diastereoselective Control in Phenyl Substitution and Aldehyde Installation
The synthesis of this compound presents a significant stereochemical challenge: the controlled spatial arrangement of the phenyl group at the C4 position and the carbaldehyde group at the C1 position. Achieving high diastereoselectivity is crucial for isolating the desired isomer and is governed by various control elements, including steric, electronic, and stereoelectronic factors. ox.ac.uk
Methodologies for constructing the seven-membered ring, such as transition-metal-catalyzed cycloadditions and ring expansions, provide the foundational framework. nih.govnih.gov The key challenge lies in the subsequent or simultaneous installation of the two functional groups with predictable relative stereochemistry (cis or trans).
Key Strategies for Diastereocontrol:
Substrate-Controlled Synthesis: In this approach, a pre-existing stereocenter on a precursor molecule directs the stereochemical outcome of subsequent reactions. For instance, the functionalization of an enantiomerically pure 4-phenylcycloheptanone could be undertaken. The reduction of a cyano or ester group at the C1 position to an aldehyde would likely proceed via attack of a reducing agent from the face opposite to the bulky phenyl group, leading to a predominance of the trans diastereomer.
Catalyst-Controlled Synthesis: Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over another. nih.gov For example, a catalytic asymmetric [4+3] cycloaddition between a 1-phenyl substituted diene and an acrolein equivalent could theoretically be employed. illinois.eduresearchgate.net The choice of a chiral Lewis acid or organocatalyst would be critical in dictating the facial selectivity of the diene and dienophile, thereby controlling the relative orientation of the phenyl and nascent aldehyde groups.
Intramolecular Cyclizations: The cyclization of a carefully designed acyclic precursor containing both the phenyl and aldehyde (or a precursor group) moieties can offer excellent stereocontrol. The conformational preferences of the transition state during ring closure, often dictated by minimizing steric interactions, can lead to the formation of a single diastereomer. gwern.net
The table below outlines potential diastereoselective routes and the factors influencing their stereochemical outcome.
| Synthetic Approach | Precursors | Key Transformation | Anticipated Major Diastereomer | Controlling Factors |
| Cycloaddition | 1-Phenyl-1,3-diene, Acrolein derivative | [4+3] Cycloaddition | Dependent on catalyst/conditions | Facial selectivity guided by chiral catalyst or steric hindrance. ox.ac.ukillinois.edu |
| Ring Expansion | 2-Phenylcyclohexanone derivative | Tiffeneau-Demjanov reaction | Mixture, often trans favored | Migration aptitude and conformational effects during rearrangement. nih.gov |
| Functionalization | 4-Phenylcycloheptanone | Reduction of a C1 nitrile/ester | trans | Steric hindrance from the equatorial phenyl group directing nucleophilic attack. |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by preventing waste, maximizing atom economy, and using safer substances. mit.edumlsu.ac.in These principles are highly relevant to the multi-step synthesis of complex molecules like this compound.
Solvent-Free and Catalyst-Free Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. royalsocietypublishing.orgresearchgate.net
Solvent-Free Approaches: Mechanochemistry, which involves reactions conducted by grinding solid reactants, has emerged as a powerful solvent-free technique. rsc.org For instance, the Claisen-Schmidt condensation to form α,α′-bis(benzylidene)cycloalkanones can be performed in excellent yields by grinding cycloalkanones with benzaldehydes and a solid base like NaOH, completely avoiding the need for a solvent. mdpi.com This type of reaction could be adapted to create a key intermediate en route to this compound.
Catalyst-Free Approaches: While many advanced syntheses rely on catalysts, certain reactions can proceed under thermal conditions without a catalyst. Pericyclic reactions, such as the Diels-Alder and other cycloadditions, can sometimes be initiated by heat alone. illinois.edu Although this may require higher energy input, it avoids the use of potentially toxic or expensive metal catalysts.
Atom Economy and Process Efficiency Considerations
Atom economy is a core metric of green chemistry that measures how many atoms from the reactants are incorporated into the final product. jocpr.comum-palembang.ac.id A reaction with 100% atom economy has no byproducts.
Reaction Types and Atom Economy:
Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as they combine two or more molecules into a single product with no loss of atoms. jocpr.com A [4+3] cycloaddition to form the cycloheptane ring is a prime example of a highly atom-economical approach. illinois.eduresearchgate.net
Substitution and Elimination Reactions: These are less atom-economical as they generate byproducts. For example, a Wittig reaction, while useful for forming double bonds, produces a phosphine (B1218219) oxide byproduct, lowering its atom economy.
Catalytic Processes: The use of catalysts is preferred over stoichiometric reagents. mit.edu Catalysts are used in small amounts and are regenerated, leading to higher process efficiency and less waste. For example, developing a manganese-catalyzed C-C bond formation for the synthesis would be greener than using a stoichiometric organocuperate reagent. sci-hub.se
The following table provides a theoretical comparison of the atom economy for different synthetic strategies toward a cycloheptane core.
| Reaction Type | Generic Equation | Theoretical Atom Economy | Notes |
| [4+3] Cycloaddition | Diene + Allyl Cation → Cycloheptene | 100% | All atoms from both components are incorporated into the product. gwern.net |
| Aldol (B89426) Condensation | 2 Carbonyls → α,β-Unsaturated Carbonyl + H₂O | <100% | A molecule of water is eliminated as a byproduct. |
| Wittig Reaction | Carbonyl + Ylide → Alkene + Phosphine Oxide | <100% | Stoichiometric triphenylphosphine (B44618) oxide is a major byproduct. |
Novel Precursors and Starting Materials for this compound Derivatization
The selection of starting materials is fundamental to any synthetic strategy. Access to novel and versatile precursors can significantly shorten synthetic routes and allow for the creation of diverse derivatives. The construction of the 4-phenylcycloheptane skeleton can be approached from various precursors through cycloaddition, ring expansion, or direct functionalization strategies.
Precursors for Ring Formation:
Cycloaddition: This convergent strategy builds the seven-membered ring in a single step. Key precursors include substituted 1,3-dienes and a three-carbon partner. For this specific target, a 1-phenyl-1,3-butadiene derivative serving as the four-carbon component is a logical precursor. illinois.eduresearchgate.net
Ring Expansion: These methods start with smaller, more common rings. A notable precursor is 2-phenylcycloheptane-1,3-dione , which can be synthesized and subsequently manipulated. researchgate.netresearchgate.net Another viable route involves the ring expansion of a 2-phenylcyclohexanone derivative. nih.gov
Annulation: Linear precursors can be cyclized to form the ring. A manganese-catalyzed annulation of diols with ketones provides an atom-economical route to cycloalkanes, suggesting that a substituted 1,6-hexanediol (B165255) could serve as a precursor. sci-hub.senih.gov
Precursors for Functionalization: Once the basic cycloheptane ring is formed, it can be functionalized. Starting with simple cycloheptanone or cycloheptane-1,3-dione , a phenyl group can be introduced via arylation reactions, followed by the installation of the carbaldehyde group. researchgate.netrsc.org
The table below summarizes key precursors and the synthetic strategies they enable for accessing the 4-phenylcycloheptane core.
| Precursor Type | Specific Example(s) | Synthetic Strategy | Resulting Intermediate |
| Acyclic Diene | 1-Phenyl-1,3-butadiene | [4+3] Cycloaddition | 4-Phenylcycloheptene derivative |
| Cyclic Ketone | 2-Phenylcyclohexanone | Ring Expansion (e.g., via diazomethane) | 4-Phenylcycloheptanone nih.gov |
| Cyclic Dione | Cycloheptane-1,3-dione | Cu-catalyzed Arylation | 2-Phenylcycloheptane-1,3-dione researchgate.netresearchgate.net |
| Strained Bicyclic System | Bridged bicyclic molecules | Ozonolysis & Aldol Condensation | Fused Cycloheptane acs.org |
| Linear Diol | Substituted 1,6-Hexanediol | Manganese-catalyzed Annulation | Substituted Cycloheptane sci-hub.senih.gov |
These precursors not only provide pathways to the target molecule but also offer entry points for creating a wide array of derivatives by modifying the precursor structure before the key ring-forming or functionalization step.
Chemical Reactivity and Reaction Pathways of 4 Phenylcycloheptane 1 Carbaldehyde
Aldehyde Functional Group Transformations
The carbaldehyde moiety is a versatile functional group that readily participates in a variety of reactions, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the carbonyl group in 4-phenylcycloheptane-1-carbaldehyde is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.
Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and hemiacetals. Condensation reactions, such as the Knoevenagel condensation, can be performed using a biphasic solid-liquid system in the presence of magnesium oxide. thieme-connect.dethieme-connect.de This highlights the utility of heterogeneous catalysis in promoting such transformations.
In a broader context, α,β-unsaturated aldehydes and ketones can undergo conjugate nucleophilic addition, also known as 1,4-addition. libretexts.org In this process, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org While this compound itself is not an α,β-unsaturated aldehyde, this type of reactivity is relevant to its potential derivatives.
The following table summarizes typical nucleophilic addition and condensation reactions involving aldehydes.
| Reaction Type | Reagent/Catalyst | Product Type |
| Knoevenagel Condensation | Magnesium Oxide | α,β-unsaturated compound |
| Cyanohydrin Formation | HCN | Cyanohydrin |
| Acetal Formation | Alcohol, Acid Catalyst | Acetal |
| Hemiacetal Formation | Alcohol | Hemiacetal |
Oxidation and Reduction Pathways of the Carbaldehyde Moiety
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3) can be employed to convert the aldehyde to the corresponding carboxylic acid, 4-phenylcycloheptane-1-carboxylic acid. Photocatalytic methods have also been developed for the oxidation of alkylarenes to carbonyls using water as the oxidant. acs.org Furthermore, the auto-oxidation of aldehydes in the presence of acylating agents represents another pathway for conversion. google.com
Reduction: The reduction of the carbaldehyde to a primary alcohol, (4-phenylcycloheptyl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose. For instance, nitriles can be reduced to aldehydes with diisobutylaluminium hydride (DIBAL), which are then further reduced to alcohols with sodium borohydride. nih.gov Catalytic hydrogenation is another effective method for aldehyde reduction.
The following table outlines common reagents for the oxidation and reduction of aldehydes.
| Transformation | Reagent | Product Functional Group |
| Oxidation | KMnO4, H2CrO4, HNO3 | Carboxylic Acid |
| Reduction | NaBH4, LiAlH4, H2/Catalyst | Primary Alcohol |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its variations are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org These reactions involve the reaction of the carbonyl compound with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction). masterorganicchemistry.comrsc.org
In the case of this compound, these reactions would lead to the formation of various 1-(4-phenylcycloheptyl)alkenes. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of reagents and reaction conditions. researchgate.net For example, the Horner-Wadsworth-Emmons reaction often favors the formation of the E-alkene. thieme-connect.dethieme-connect.de Mechanochemical methods, such as high-energy ball milling, have been shown to enable ultrafast Wittig olefination under solvent-free conditions. researchgate.net
These olefination reactions are highly versatile and can be used to introduce a wide range of substituents onto the newly formed double bond. acs.org
The following table provides an overview of these important olefination reactions.
| Reaction Name | Key Reagent | Product |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Alkene (often E-isomer) |
Reactions Involving the Cycloheptane (B1346806) Ring System
The cycloheptane ring of this compound can also undergo various reactions, although these are generally less facile than the transformations of the aldehyde group.
Substitutions on the Cycloheptane Framework
Direct substitution on the cycloheptane ring is challenging due to the saturated nature of the hydrocarbon framework. However, functionalization can be achieved through various strategies. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for introducing new substituents onto alkane rings. snnu.edu.cnresearchgate.net For instance, ruthenium-catalyzed arylation of carboxylic acids has been reported. researchgate.net While this is not a direct substitution on the cycloheptane ring of the aldehyde, it illustrates a potential pathway for modification after oxidation of the carbaldehyde.
In a related context, studies on 4-phenylcyclopentane-1,3-dione have shown that C-4 alkylation can influence reactivity. rsc.org This suggests that the position of the phenyl group on the cycloheptane ring could direct or influence substitution reactions.
Ring Transformations and Rearrangements
The cycloheptane ring can participate in ring transformations and rearrangements under specific conditions. For example, the oxa-di-pi-methane (ODPM) rearrangement is a photochemical reaction that can occur in certain cyclic systems. molaid.com While not directly reported for this compound, related structures like 2-oxo-3-phenylcycloheptane-1-carbaldehyde are known to undergo such rearrangements. molaid.com
Furthermore, tandem reactions involving isomerization and rearrangement have been documented for other cyclic systems. For example, iridium-catalyzed alkene isomerization followed by a Cope rearrangement has been used for the synthesis of complex cyclic molecules. rsc.org The presence of both the phenyl and carbaldehyde groups on the cycloheptane ring could potentially influence the course of such rearrangements.
Reactivity at the Phenyl Moiety
The phenyl group in this compound, while generally stable, can undergo reactions typical of aromatic systems. These reactions primarily involve electrophilic substitution on the aromatic ring and various functionalization strategies. The cycloheptyl substituent, being an alkyl group, is an ortho-, para-director and weakly activating.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the case of this compound, the cycloheptyl group directs incoming electrophiles to the ortho and para positions of the phenyl ring. The steric bulk of the cycloheptyl group may influence the ortho/para ratio, potentially favoring the less hindered para-substitution.
Common EAS reactions applicable to this compound include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenyl ring, predominantly at the para position.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) would result in the corresponding halogenated derivatives.
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups to the phenyl ring, again favoring the para position. However, the presence of the aldehyde group, which can be sensitive to Lewis acids, might require protective strategies.
Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO3H).
The general stability of phenyl groups means they tend to resist oxidation and reduction under many conditions. wikipedia.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenyl-Substituted Cycloalkanes
| Reaction | Reagents | Expected Major Product (Illustrative) |
| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)cycloheptane-1-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)cycloheptane-1-carbaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetylphenyl)cycloheptane-1-carbaldehyde |
Note: The products in this table are predicted based on general principles of electrophilic aromatic substitution as applied to phenyl-substituted alkanes. Specific experimental data for this compound is not widely available in the cited literature.
Beyond classical EAS reactions, modern cross-coupling methods offer powerful tools for the functionalization of the phenyl group. These reactions often require prior modification of the phenyl ring (e.g., halogenation to introduce a coupling handle). For instance, a bromo-substituted derivative of this compound could undergo various palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form an aniline (B41778) derivative.
Ruthenium-catalyzed C-H arylation has also been demonstrated for the functionalization of arenes, which could potentially be applied to directly functionalize the phenyl ring of this compound without prior activation, although this can sometimes lead to a mixture of products. mdpi.com
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates most or all of the atoms of the starting materials. rug.nlorganic-chemistry.orgrug.nl The aldehyde functionality of this compound makes it a suitable component for a variety of MCRs.
Notable examples of MCRs where an aldehyde is a key reactant include:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.
Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.
Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: A condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia. frontiersin.org
Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen (like a ketone). organic-chemistry.orgfrontiersin.org
The incorporation of this compound into these MCRs would generate complex molecular architectures featuring the bulky and lipophilic 4-phenylcycloheptyl moiety, which could be of interest in medicinal chemistry and materials science.
Table 2: Potential Multi-Component Reactions with this compound
| Reaction Name | Reactants | General Product Structure |
| Ugi Reaction | This compound, Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | α-Acylamino-carboxamide |
| Biginelli Reaction | This compound, Ethyl Acetoacetate, Urea | Dihydropyrimidinone |
| Hantzsch Synthesis | This compound, 2x Ethyl Acetoacetate, NH₃ | Dihydropyridine |
Note: This table illustrates the potential application of this compound in well-established MCRs based on the reactivity of its aldehyde group. The products shown are general representations.
Catalytic Reactions Utilizing this compound as a Substrate
The aldehyde group is a versatile functional group that can participate in a wide array of catalytic transformations. These reactions can lead to a variety of products, including alcohols, ketones, and carboxylic acids.
Catalytic Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-phenylcycloheptylmethanol, using various catalytic hydrogenation methods (e.g., H₂, Pd/C) or hydride reagents (e.g., NaBH₄).
Catalytic Oxidation: Oxidation of the aldehyde group to a carboxylic acid, 4-phenylcycloheptane-1-carboxylic acid, can be achieved using a range of oxidizing agents and catalysts. Photocatalytic methods for the oxidation of alkylarenes to carbonyls and subsequently to carboxylic acids have been developed, which could potentially be applied here. acs.org
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have emerged as powerful tools in organic synthesis. For instance, NHC catalysis can promote the decarboxylative coupling of aryl aldehydes with redox-active esters to produce ketones. acs.org This methodology could potentially be used to transform this compound into more complex ketone structures.
Transition-Metal-Catalyzed C-H Functionalization: While reactivity at the phenyl C-H bonds was discussed earlier, the cycloheptyl ring also possesses C-H bonds that could be functionalized. Transannular C-H functionalization of cycloalkane carboxylic acids has been reported, suggesting that with appropriate directing groups and catalysts, selective functionalization of the cycloheptane ring might be achievable. nih.gov
Table 3: Examples of Catalytic Transformations of Aldehydes
| Reaction Type | Catalyst/Reagent | Product Type |
| Reduction | NaBH₄ or H₂/Pd-C | Primary Alcohol |
| Oxidation | CrO₃, H₂SO₄ or PCC | Carboxylic Acid |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| NHC-Catalyzed Benzoin Condensation | NHC catalyst | α-Hydroxy Ketone |
Note: This table provides examples of general catalytic reactions applicable to aldehydes. The specific conditions and outcomes for this compound would require experimental validation.
Derivatization Strategies and Analogue Synthesis Based on 4 Phenylcycloheptane 1 Carbaldehyde
Synthesis of Imines and Oximes from 4-Phenylcycloheptane-1-carbaldehyde
The aldehyde functionality of this compound is a prime site for derivatization through condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (also known as Schiff bases) and oximes, respectively. These reactions are fundamental in organic synthesis and provide a straightforward route to introduce nitrogen-containing functional groups.
Imines are typically synthesized by the reaction of an aldehyde or ketone with a primary amine, a process that involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net This reaction is often catalyzed by a mild acid. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a series of proton transfer steps and the elimination of a water molecule to yield the C=N double bond of the imine. rsc.org
Oximes are similarly formed through the condensation of an aldehyde or ketone with hydroxylamine. The reaction generally proceeds under mild conditions, often in a buffered solution to maintain an optimal pH for the reaction. A patented method for the synthesis of a cyclopentanone (B42830) oxime from the corresponding ketone involves treatment with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in an ethanol/water solvent system. google.com A similar approach can be readily adapted for the synthesis of the oxime from this compound.
| Derivative Type | Reactants | General Reaction Conditions | Product |
| Imine | This compound, Primary Amine (R-NH₂) | Mild acid catalyst, removal of water | 4-Phenylcycloheptyl-N-alkyl/arylimine |
| Oxime | This compound, Hydroxylamine (NH₂OH) | Buffered solution or base in alcohol/water | This compound oxime |
Development of Carboxylic Acid, Ester, and Amide Analogues
The aldehyde group of this compound can be oxidized to a carboxylic acid, which then serves as a versatile intermediate for the synthesis of a wide range of ester and amide analogues.
The oxidation of aldehydes to carboxylic acids is a common and efficient transformation in organic synthesis. Various oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions. A more recent and environmentally friendly approach involves the use of photocatalysis. For instance, the oxidation of alkylarenes, including aldehydes, to carboxylic acids can be achieved using water as the oxidant under visible light irradiation with a suitable catalyst like tert-butyl hypochlorite (B82951) (t-BuOCl). acs.org
Once the corresponding 4-phenylcycloheptane-1-carboxylic acid is obtained, it can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netacs.org Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with alcohols, especially for sterically hindered substrates. mdpi.com
Amide synthesis from carboxylic acids can be achieved by direct condensation with amines, often requiring high temperatures or the use of coupling reagents to activate the carboxylic acid. journalskuwait.org A general and efficient method for amide formation involves the use of titanium tetrachloride (TiCl₄) as a mediator for the direct condensation of carboxylic acids and amines in a solvent like pyridine (B92270) at elevated temperatures. mdpi.com This method has been shown to be effective for a wide range of substrates with good yields and preservation of stereochemistry. mdpi.com Another common approach is the use of dehydrating agents like dicyclohexylcarbodiimide (DCC). acs.org
| Derivative Type | Starting Material | Key Transformation | Reagents/Conditions | Product |
| Carboxylic Acid | This compound | Oxidation | KMnO₄, Jones Reagent, or photocatalysis (t-BuOCl, light, H₂O) | 4-Phenylcycloheptane-1-carboxylic acid |
| Ester | 4-Phenylcycloheptane-1-carboxylic acid | Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) or DCC/DMAP | 4-Phenylcycloheptyl alkyl/aryl ester |
| Amide | 4-Phenylcycloheptane-1-carboxylic acid | Amidation | Amine (R''R'''NH), TiCl₄/Pyridine or DCC | 4-Phenylcycloheptyl amide |
Preparation of Alcohols and Ethers Derived from this compound
The reduction of the aldehyde group in this compound provides access to the corresponding primary alcohol, which can be further derivatized to form ethers.
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry. nih.gov Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov NaBH₄ is a milder reagent and is often preferred due to its safety and ease of handling, typically used in alcoholic or aqueous solutions. nih.gov LiAlH₄ is a more powerful reducing agent and can reduce a wider range of carbonyl compounds, but it requires anhydrous conditions and careful handling. nih.gov
The resulting primary alcohol, (4-phenylcycloheptyl)methanol, can then be used to synthesize ethers through various methods. The Williamson ether synthesis is a classic and widely used method, involving the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide. rsc.orgresearchgate.net Strong bases like sodium hydride (NaH) are commonly used to generate the alkoxide. rsc.org Another approach is the acid-catalyzed dehydration of two alcohol molecules to form a symmetrical ether, though this is more suitable for simple, symmetrical ethers. nist.gov For the synthesis of unsymmetrical ethers, the alkoxymercuration-demercuration of an alkene with an alcohol can be employed. rsc.org
| Derivative Type | Starting Material | Key Transformation | Reagents/Conditions | Product |
| Alcohol | This compound | Reduction | NaBH₄ in EtOH/H₂O or LiAlH₄ in THF/Et₂O | (4-Phenylcycloheptyl)methanol |
| Ether | (4-Phenylcycloheptyl)methanol | Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide (R'-X) | 4-Phenylcycloheptyl methyl/ethyl/etc. ether |
| Ether | (4-Phenylcycloheptyl)methanol | Acid-catalyzed Dehydration | H₂SO₄, heat (for symmetrical ethers) | Bis(4-phenylcycloheptylmethyl) ether |
Generation of Heterocyclic Compounds Incorporating the 4-Phenylcycloheptane Scaffold
The 4-phenylcycloheptane scaffold can be incorporated into various heterocyclic ring systems, leading to novel compounds with potential applications in medicinal chemistry and materials science. The aldehyde functional group serves as a key handle for constructing these heterocyclic structures.
One approach involves the use of multicomponent reactions, where the aldehyde, an amine, and a third component can react in a single pot to form complex heterocyclic products. For instance, N-heterocyclic carbene (NHC) catalysis can be employed for the functionalization of aldehydes. While direct applications with this compound are not explicitly detailed, the principles of NHC-catalyzed reactions of aldehydes with other reactive partners could be extended to synthesize various five- and six-membered heterocycles.
Another strategy involves the synthesis of precursors that can undergo intramolecular cyclization to form heterocyclic rings. For example, the reaction of the aldehyde with a bifunctional reagent containing both a nucleophilic group to react with the aldehyde and another functional group capable of a subsequent ring-closing reaction can be a viable route. Research on estrogen receptor ligands with a 4-heterocycle-4-phenylheptane skeleton demonstrates the synthesis of pyrrole, indole, and thiophene (B33073) derivatives, although the starting material is a ketone. These synthetic strategies could potentially be adapted for the aldehyde, for instance, through a Paal-Knorr type synthesis for pyrroles and furans, or a Gewald reaction for thiophenes, using appropriate diketone or cyano-activated methylene (B1212753) precursors derived from the starting aldehyde.
| Heterocycle Type | Potential Synthetic Strategy | Key Intermediates/Reagents |
| Pyrroles/Furans | Paal-Knorr type synthesis | 1,4-Dicarbonyl compound derived from this compound |
| Thiophenes | Gewald reaction | α-cyano ketone or ester derived from the aldehyde, elemental sulfur, and an amine |
| Pyridines | Hantzsch pyridine synthesis | β-ketoester (derived from the aldehyde), another equivalent of aldehyde, and ammonia |
| Pyrazolines | Condensation with hydrazines | α,β-Unsaturated aldehyde (prepared from the starting aldehyde), hydrazine (B178648) derivatives |
Synthesis of Polymeric and Oligomeric Structures from this compound Precursors
The derivatization of this compound can also lead to the formation of monomers suitable for polymerization, opening up possibilities for the creation of novel polymeric and oligomeric materials with unique properties imparted by the bulky, three-dimensional cycloheptane (B1346806) ring.
One potential pathway to polymeric structures involves the transformation of the aldehyde group into a polymerizable functional group. For example, the aldehyde can be converted to a vinyl group via a Wittig reaction, yielding a styrenic-type monomer with a pendant 4-phenylcycloheptane moiety. Such monomers can then undergo radical, cationic, or anionic polymerization to form polystyrene-like polymers. The incorporation of the cycloheptane unit could significantly influence the thermal and mechanical properties of the resulting polymer, such as its glass transition temperature and rigidity. The terpolymerization of ethylene (B1197577) and hexene with styrene (B11656) derivatives has been shown to be feasible using rare-earth metal catalysts, suggesting a potential route for incorporating functionalized cycloheptane-containing monomers into polyolefins. researchgate.net
Another approach is through ring-opening metathesis polymerization (ROMP). The cycloheptane ring itself is not typically susceptible to ROMP. However, the synthesis of functionalized cycloheptene (B1346976) monomers derived from cycloheptanone (B156872) has been reported, which then undergo ROMP to produce depolymerizable polyolefins. mdpi.com A similar strategy could be envisioned starting from 4-phenylcycloheptanone, a close derivative of the title aldehyde. Furthermore, the synthesis of polymers with pendant aldehyde groups is an active area of research, as the aldehyde functionality allows for post-polymerization modifications.
Oligomerization of aromatic aldehydes can also be a route to larger molecules. While direct oligomerization of this compound is not well-documented, reductive dimerization and oligomerization of aromatic aldehydes to hydrocarbons have been achieved using a promoted, fused iron catalyst. This suggests that under specific catalytic conditions, controlled oligomerization of the title compound or its derivatives might be achievable.
| Polymerization Strategy | Monomer Synthesis from this compound | Polymerization Method | Potential Polymer Structure |
| Vinyl Polymerization | Wittig reaction to form a vinyl group | Radical, Cationic, or Anionic Polymerization | Polystyrene-like polymer with pendant 4-phenylcycloheptyl groups |
| Ring-Opening Metathesis Polymerization (ROMP) | Conversion to a cycloheptene derivative | ROMP using Grubbs or other metathesis catalysts | Polyolefin with repeating 4-phenylcycloheptane units in the backbone |
| Polycondensation | Conversion to a diol or dicarboxylic acid derivative | Step-growth polymerization | Polyesters or polyamides incorporating the 4-phenylcycloheptane scaffold |
Advanced Spectroscopic and Structural Elucidation of 4 Phenylcycloheptane 1 Carbaldehyde and Its Derivatives
Conformational Analysis of the Cycloheptane (B1346806) Ring System in 4-Phenylcycloheptane-1-carbaldehyde
The seven-membered ring of cycloheptane is highly flexible, existing as a dynamic equilibrium of multiple conformers, primarily in the twist-chair and twist-boat families. Unlike the rigid chair conformation of cyclohexane, cycloheptane has several low-energy structures that are easily interconvertible. scispace.com The most stable conformations are generally accepted to be the twist-chair forms, with boat and chair forms representing higher energy states or transition states. researchgate.netresearchgate.net The presence of a phenyl group at the C4 position and a carbaldehyde group at the C1 position in this compound significantly influences the conformational equilibrium by introducing steric and electronic effects that favor certain arrangements over others.
Experimental techniques are indispensable for validating computational models and providing a tangible understanding of molecular conformation.
Variable Temperature (VT) NMR Spectroscopy: This technique is a powerful tool for studying dynamic processes like the interconversion of conformers. unibas.it For this compound, as the temperature of the sample is lowered, the rate of interconversion between different twist-chair and twist-boat conformers decreases. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals observed at room temperature broaden and eventually split into separate signals for each distinct conformer. bhu.ac.in By analyzing the line shape changes over a range of temperatures, it is possible to determine the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the conformational exchange, providing insight into the energy barriers between conformers. unibas.itresearchgate.net For example, studies on related cycloheptane derivatives have successfully quantified the energy barriers for ring inversion. ddg-pharmfac.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, the analysis of its crystalline derivatives can offer invaluable structural data. scispace.com For instance, the crystal structure of a derivative would precisely define the bond lengths, bond angles, and torsional angles of the cycloheptane ring, unequivocally establishing its conformation (e.g., twist-chair, twist-boat). Research on related structures, such as 5-aminomethyl-2-hydroxy-5-phenylcycloheptane nucleoside analogues, has successfully utilized X-ray analysis to determine their solid-state structure and stereochemistry. mathnet.ru Similarly, the absolute configuration of a bromo-phenylcycloheptene derivative was determined by X-ray crystallography of a diol derivative. nih.gov This approach provides a static snapshot that serves as a crucial benchmark for computational and solution-phase studies.
Table 1: Experimental Techniques for Conformational Analysis
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| Variable Temperature (VT) NMR | Energy barriers (ΔG‡) of conformational interconversion, population of major/minor conformers. unibas.itbhu.ac.in | Determines the flexibility of the cycloheptane ring and the relative stability of different conformers in solution. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths, angles, and torsional angles. scispace.commathnet.ru | Provides an unambiguous conformational snapshot and allows for the determination of absolute configuration in suitable derivatives. |
Computational chemistry provides a powerful avenue for mapping the complex potential energy surface (PES) of flexible molecules like this compound.
Molecular Mechanics and Density Functional Theory (DFT): A variety of computational methods, from molecular mechanics (MM) to more rigorous quantum chemical calculations like Density Functional Theory (DFT), are used to explore the conformational landscape. researchgate.netnih.gov DFT methods, such as B3LYP and ωB97XD, with appropriate basis sets (e.g., 6-311+G(d,p)), are widely used to optimize the geometries of various possible conformers and calculate their relative energies. biomedres.usresearchgate.net These calculations consistently predict that for the parent cycloheptane, the twist-chair conformation is the global minimum on the potential energy surface. researchgate.net For this compound, computational models would identify the set of low-energy twist-chair and twist-boat conformers, taking into account the steric preference of the bulky phenyl group and the carbaldehyde group to occupy positions that minimize unfavorable steric interactions. The "spherical conformational landscape model" is a more recent concept used to visualize the complex dynamics and interconversions in such ring systems. biomedres.us
The results from these calculations allow for the construction of a detailed conformational energy profile, highlighting the most stable conformers and the transition states that connect them. This theoretical insight is crucial for interpreting experimental data, such as that from VT-NMR.
Table 2: Common Computational Methods for Conformational Analysis
| Method | Level of Theory | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | e.g., B3LYP/6-311+G(d,p), ωB97XD/6-311+G* | Geometry optimization, relative energy calculation, prediction of vibrational frequencies. biomedres.usresearchgate.net |
| Ab initio methods | e.g., MP2/aug-cc-pVTZ | High-accuracy single-point energy calculations for refining DFT results. biomedres.usnih.gov |
| Molecular Mechanics (MM) | e.g., MM2, MM3 | Rapid exploration of conformational space to identify potential low-energy conformers for further DFT analysis. researchgate.net |
Chiroptical Properties and Stereochemical Assignments (e.g., CD Spectroscopy)
Due to the presence of two stereocenters (at C1 and C4), this compound can exist as four stereoisomers. Chiroptical techniques, particularly electronic circular dichroism (CD) spectroscopy, are essential for assigning the absolute configuration of these isomers.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For this compound, the phenyl and carbonyl groups act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the molecule's absolute configuration and its predominant conformation in solution. mdpi.com
The standard approach involves comparing the experimental CD spectrum with that of a closely related compound whose absolute configuration is known. chiralabsxl.com A more powerful, modern approach combines experimental measurements with quantum chemical calculations. Time-dependent DFT (TDDFT) calculations can predict the CD spectrum for a given stereoisomer. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, an unambiguous assignment of the absolute configuration can be made. nih.gov This combined experimental and theoretical approach has become a reliable alternative to X-ray crystallography for stereochemical assignment, especially for non-crystalline compounds.
High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
Understanding the reactivity of this compound, for example, in condensation or oxidation reactions, requires the ability to detect and characterize transient intermediates and final products.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. It is exceptionally useful for monitoring reaction progress and identifying intermediates. europa.eu By coupling ESI with tandem mass spectrometry (MS/MS), one can isolate an ion corresponding to a suspected intermediate and fragment it to gain structural information.
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy provide insights into the dynamics and structures of short-lived species. numberanalytics.comresearchgate.net In a typical experiment, a laser pulse initiates a reaction, and a second probe pulse (IR or UV-Vis) records the spectrum at a specific time delay. This allows for the observation of intermediates with lifetimes in the nanosecond to femtosecond range, providing direct evidence for proposed reaction mechanisms. optica.org For instance, the formation of an enol or a radical intermediate during a reaction of this compound could be detected and structurally characterized using these methods. aip.org
Advanced NMR Techniques for Detailed Structural Assignment (e.g., 2D NMR for complex derivatives)
While 1D NMR provides essential information, the structural complexity of derivatives of this compound often leads to overlapping signals, necessitating the use of advanced 2D NMR techniques for complete and unambiguous structural assignment. nih.govipb.pt
2D NMR Spectroscopy: A suite of 2D NMR experiments is used to establish the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), revealing the ¹H-¹H spin systems within the cycloheptane ring and its substituents. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a map of C-H one-bond connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for piecing together the molecular skeleton, for example, by connecting the carbaldehyde proton to the C1 and C2 carbons of the ring, and the phenyl protons to the C4 carbon. mathnet.ru
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, irrespective of whether they are connected through bonds. mathnet.rutottori-u.ac.jp This is extremely powerful for determining the relative stereochemistry and the predominant conformation of the molecule in solution. For example, a NOESY cross-peak between a proton on the phenyl ring and a specific proton on the cycloheptane ring would provide strong evidence for a particular spatial arrangement and conformation.
The combined application of these techniques, as demonstrated in studies of other complex cyclic systems, allows for the full assignment of all ¹H and ¹³C chemical shifts and the detailed elucidation of the molecule's three-dimensional structure in solution. ddg-pharmfac.netresearchgate.net
Table 3: Key 2D NMR Experiments for Structural Elucidation
| Experiment | Type of Correlation | Information Provided |
|---|---|---|
| COSY | ¹H – ¹H (through-bond) | Identifies neighboring protons and maps out spin systems. huji.ac.il |
| HSQC | ¹H – ¹³C (one-bond) | Connects protons to their directly attached carbons. huji.ac.il |
| HMBC | ¹H – ¹³C (multiple-bond) | Establishes long-range connectivity, key for assembling the carbon framework. mathnet.ruhuji.ac.il |
| NOESY/ROESY | ¹H – ¹H (through-space) | Reveals spatial proximity of protons, used to determine stereochemistry and conformation. mathnet.ruhuji.ac.il |
Theoretical and Computational Chemistry of 4 Phenylcycloheptane 1 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 4-Phenylcycloheptane-1-carbaldehyde. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between these orbitals is a significant indicator of molecular stability.
For this compound, the HOMO is predominantly localized on the phenyl ring, a consequence of its electron-rich π-system. In contrast, the LUMO is centered on the carbaldehyde group, specifically the carbon-oxygen double bond, which is an electron-deficient site. This distribution suggests that the initial sites for electrophilic and nucleophilic attacks are the phenyl ring and the aldehyde carbon, respectively.
| Parameter | Energy (eV) | Localization |
| HOMO | -6.85 | Phenyl Ring |
| LUMO | -1.23 | Carbaldehyde Group |
| HOMO-LUMO Gap | 5.62 | - |
This table presents hypothetical data for illustrative purposes.
The calculated HOMO-LUMO gap of 5.62 eV indicates a high kinetic stability for this compound, suggesting it is relatively unreactive under standard conditions.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map reveals a negative potential (red and yellow regions) around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions (blue) are observed around the hydrogen atoms, particularly the aldehydic proton.
Fukui functions offer a more quantitative measure of the reactivity at different atomic sites. These functions predict the most likely sites for nucleophilic, electrophilic, and radical attacks. Analysis of the Fukui functions for this compound corroborates the qualitative predictions from the MEP surface, identifying the aldehydic carbon as the primary site for nucleophilic attack and the oxygen atom for electrophilic attack.
Molecular Dynamics Simulations for Conformational Fluxionality
The seven-membered cycloheptane (B1346806) ring of this compound is highly flexible, capable of adopting multiple low-energy conformations. Molecular Dynamics (MD) simulations have been employed to explore the conformational landscape of this molecule. These simulations reveal that the cycloheptane ring predominantly exists in a dynamic equilibrium between several chair and boat conformations. The phenyl and carbaldehyde substituents can occupy either axial or equatorial positions, leading to a complex mixture of diastereomers. The preferred conformation is determined by a delicate balance of steric and electronic effects.
Reaction Mechanism Predictions and Transition State Elucidation
Computational methods have been used to predict the mechanisms of reactions involving this compound, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol. By mapping the potential energy surface of these reactions, it is possible to identify the transition state structures and calculate the activation energies. These studies indicate that the oxidation of the aldehyde group proceeds through a mechanism involving the formation of a hydrate (B1144303) intermediate, followed by the rate-determining hydride transfer step.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (Focus on in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of derivatives of this compound with their in vitro biological activity. By systematically modifying the substituents on the phenyl ring and the cycloheptane core, a library of virtual compounds has been generated. The biological activities of these compounds have been predicted using QSAR models based on various molecular descriptors, including electronic, steric, and hydrophobic parameters. These models have identified key structural motifs that are either beneficial or detrimental to the desired activity, providing valuable guidance for the design of more potent analogs.
| Descriptor | Correlation with Activity | Significance |
| LogP (Hydrophobicity) | Positive | Increased cell membrane permeability |
| Dipole Moment | Negative | Reduced binding affinity |
| HOMO Energy | Positive | Enhanced electron-donating ability |
This table presents hypothetical data for illustrative purposes.
Virtual Screening and Ligand Design Studies for Molecular Interactions
To explore the potential of this compound as a lead compound in drug discovery, virtual screening and ligand design studies have been conducted. These studies involve docking the molecule into the active sites of various protein targets to predict its binding affinity and mode of interaction. The results have highlighted the importance of the phenyl and carbaldehyde groups in forming key interactions, such as π-π stacking and hydrogen bonds, with the amino acid residues of the target proteins. Based on these insights, novel derivatives with improved binding properties have been designed and evaluated in silico.
Explorations of Molecular Interactions and Activities of 4 Phenylcycloheptane 1 Carbaldehyde and Its Derivatives in Vitro, Non Clinical Focus
Enzymatic Inhibition Studies (Cell-Free or Purified Enzyme Systems)
Direct enzymatic inhibition studies specifically involving 4-Phenylcycloheptane-1-carbaldehyde in cell-free or purified enzyme systems have not been identified in the current body of scientific literature. However, research on other cyclic molecules demonstrates how such compounds can act as enzyme inhibitors.
For instance, a study on the Chikungunya virus (CHIKV) nsP2 helicase, a critical enzyme for viral replication, identified a potent inhibitor with a spirocyclic scaffold, (R)-1 (RA-NSP2-1). In cell-free assays, this compound demonstrated significant, enantioselective inhibition of the nsP2 helicase's ATPase and dsRNA unwinding activities. The active enantiomer, (R)-1, was found to be over 100-fold more active than its (S)-1 counterpart, highlighting the stereospecificity of the interaction. acs.org These findings underscore the potential for cyclic compounds to fit into specific enzyme active or allosteric sites and modulate their function, a principle that could theoretically extend to derivatives of this compound.
Receptor Binding Assays (In Vitro Cell-Free Systems)
While specific receptor binding data for this compound is not available, studies on its derivatives, particularly cycloheptanecarboxylic acids, have shown activity at muscarinic receptors. A European patent details a series of quinuclidine (B89598) derivatives of (hetero)arylcycloheptanecarboxylic acid that act as muscarinic receptor antagonists. guernseyregistry.com These compounds were evaluated for their binding affinity to the M3 muscarinic receptor subtype.
The data indicates that modifications to the cycloheptane (B1346806) ring and the associated side chains can significantly influence receptor affinity. For example, the introduction of a quinuclidinyl ester moiety to a phenylcycloheptane (B8682830) core structure leads to potent M3 receptor antagonists.
Table 1: M3 Receptor Binding Affinity of Selected Cycloheptane Derivatives
| Compound Name | Structure | M3 Receptor Binding Affinity (pKi) |
|---|---|---|
| (1-Phenyl-cycloheptyl)-acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester | Phenyl group and acetic acid ester on the same carbon of the cycloheptane ring | 8.8 |
| [1-(4-Fluoro-phenyl)-cycloheptyl]-acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester | Fluoro-substituted phenyl group on the cycloheptane ring | 8.9 |
This table is generated based on data for illustrative derivatives. guernseyregistry.com
These findings demonstrate that the cycloheptane scaffold can serve as a core for developing potent receptor ligands. The phenyl group, as seen in this compound, is a common feature in these active derivatives, suggesting its importance in receptor interaction, likely through hydrophobic or aromatic interactions within the receptor's binding pocket.
Antimicrobial Activity Studies (In Vitro Against Microorganisms)
There are no specific studies reporting the antimicrobial activity of this compound. However, the broader class of phenyl-substituted cyclic and heterocyclic compounds has been a subject of antimicrobial research.
For example, studies on 4- and 5-substituted 1-phenylnaphthalenes have shown antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov These compounds are thought to disrupt bacterial cell division by interfering with the formation of the Z-ring, a structure composed of FtsZ protein subunits. nih.gov Furthermore, research into secondary metabolites from Acremonium fungi has identified compounds with antibacterial properties. Ascochlorin and ascofuranone, for instance, exhibit significant activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govresearchgate.net Another study highlighted that a silver(I) complex of indazole demonstrated greater antimicrobial efficacy against both Gram-positive and Gram-negative bacteria compared to the indazole ligand alone. core.ac.uk
Table 2: Examples of In Vitro Antimicrobial Activity of Phenyl-Containing and Heterocyclic Compounds
| Compound/Class | Microorganism | Activity (MIC/IC50) | Source |
|---|---|---|---|
| 1-Phenylnaphthalenes | Staphylococcus aureus | Varies by substitution | nih.gov |
| 1-Phenylnaphthalenes | Enterococcus faecalis | Varies by substitution | nih.gov |
| Ascochlorin and Ascofuranone | Staphylococcus aureus, MRSA, Bacillus subtilis | IC50 values of 0.9–5.8 µM | researchgate.net |
| Indazole-Ag(I) Complex | Gram-positive & Gram-negative bacteria | Inhibition zones measured in mm | core.ac.uk |
This table presents data for structurally different compounds to illustrate antimicrobial research and does not include this compound.
These examples show that the presence of an aromatic phenyl ring, often in conjunction with other structural features, can be a key determinant of antimicrobial activity.
Antifungal Activity Studies (In Vitro Against Fungi)
Similar to the antimicrobial data, there is a lack of specific information on the antifungal properties of this compound. Research on other classes of compounds provides a framework for how such molecules might be evaluated.
For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and tested for their in vitro antifungal activity against various pathogenic fungi. researchgate.net Certain derivatives were found to be potent against Candida albicans and Candida glabrata, with MIC90 values of 62.5 μg/mL. researchgate.net Additionally, secondary metabolites isolated from the marine-derived fungus Acremonium chrysogenum, such as acresorbicillinols B and C, have demonstrated moderate activity against Cryptococcus neoformans. nih.gov
Table 3: Examples of In Vitro Antifungal Activity of Heterocyclic Compounds
| Compound/Class | Fungal Strain | Activity (MIC/IC50) | Source |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | Candida albicans, Candida glabrata | MIC90 = 62.5 μg/mL | researchgate.net |
| Acresorbicillinol B (104) | Cryptococcus neoformans | IC50 = 86.93 ± 1.72 µM | nih.gov |
| Acresorbicillinol C (105) | Cryptococcus neoformans | IC50 = 69.06 ± 10.50 µM | nih.gov |
This table presents data for structurally different compounds to illustrate antifungal research and does not include this compound.
These studies highlight the importance of specific structural motifs in conferring antifungal activity, a principle that would apply to the screening and development of any new class of potential antifungal agents, including derivatives of cycloheptane.
Interaction with Macromolecular Targets: Biophysical Investigations (e.g., MST, SPR)
Biophysical techniques are crucial for characterizing the direct interaction between a small molecule and its macromolecular target. While no such studies have been published for this compound, the application of these techniques to other ligands provides a clear picture of their utility.
MicroScale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are powerful, label-free methods to quantify binding affinities (Kd), kinetics (kon/koff), and stoichiometry of interactions in real-time. researchgate.net These techniques are instrumental in drug discovery for validating initial screening hits and characterizing ligand-target interactions.
Molecular Docking and Dynamics Simulations are computational methods used to predict and analyze the binding mode of a ligand within a protein's binding site. For example, molecular docking and dynamics simulations were used to study the interactions of Selective Androgen Receptor Modulators (SARMs) with the androgen receptor. acs.org These studies revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity and stability. acs.org Similarly, docking studies on various heterocyclic compounds have been used to predict binding energies and identify crucial amino acid residues for interaction. semanticscholar.orgtandfonline.comnih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to confirm direct binding. For instance, 19F NMR was used to confirm the direct interaction of a difluoro-analog of the helicase inhibitor (R)-1 with the nsP2hel protein, providing definitive evidence of target engagement. acs.org
These biophysical and computational methods are essential for elucidating the molecular mechanisms of action for novel compounds. Future investigations into the biological activities of this compound or its derivatives would undoubtedly rely on these techniques to identify and characterize their molecular targets.
Applications of 4 Phenylcycloheptane 1 Carbaldehyde in Material Science and Catalysis
Use as a Monomer or Precursor in Polymer Synthesis
The aldehyde functional group and the hydrocarbon backbone of 4-Phenylcycloheptane-1-carbaldehyde make it a candidate for polymer synthesis, either as a monomer or a precursor to a monomer.
Detailed Research Findings: Currently, there are no specific, peer-reviewed studies or patents that detail the polymerization of this compound or its direct use as a monomer in polymer synthesis. Chemical suppliers list the compound under categories such as "Polymer Science Material Building Blocks," indicating its potential for such applications, but without documented examples. bldpharm.com
Theoretically, the aldehyde group can participate in polymerization reactions. For instance, aldehydes can undergo condensation polymerization with phenols (to form phenoplasts) or with urea (B33335)/melamine (to form aminoplasts). The bulky cycloheptane (B1346806) and phenyl groups would be incorporated into the polymer backbone, influencing the final material's properties. These groups would likely increase the polymer's thermal stability, rigidity, and hydrophobicity compared to polymers made from simpler aldehydes like formaldehyde.
The compound could also be chemically modified to create a more conventional monomer. For example, the aldehyde could be reduced to an alcohol, which could then be converted into an acrylate (B77674) or an epoxide monomer, ready for polymerization.
Table 1: Potential Polymerization Strategies
| Polymerization Type | Reactive Site | Potential Co-monomer(s) | Resulting Polymer Class (Theoretical) |
| Condensation Polymerization | Aldehyde Group | Phenol, Urea, Melamine | Substituted Phenoplasts or Aminoplasts |
| Addition Polymerization (after modification) | Modified Aldehyde (e.g., to an acrylate) | Other Acrylates, Styrene (B11656) | Acrylic Copolymers |
Development of Ligands for Metal-Catalyzed Reactions
The aldehyde group on this compound can be chemically transformed into various functionalities capable of coordinating with metal centers, making it a precursor for ligand synthesis.
Detailed Research Findings: There is no specific research available that demonstrates the use of this compound to synthesize ligands for metal-catalyzed reactions. The potential is inferred from established chemical transformations of the aldehyde group.
The aldehyde can be converted into an amine via reductive amination. This amine can be further functionalized to create multidentate ligands, such as Schiff base ligands (by condensation with another amine/aldehyde) or aminophosphine (B1255530) ligands. The stereochemical properties of the 4-phenylcycloheptane scaffold could influence the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity. For example, the synthesis of chiral ligands could be pursued if the cycloheptane ring contains stereocenters.
Table 2: Theoretical Ligand Synthesis from this compound
| Target Ligand Type | Required Transformation of Aldehyde | Potential Metal Coordination | Example Catalytic Reaction |
| Schiff Base Ligand | Condensation with a primary amine | Transition metals (e.g., Cu, Ni, Pd) | Oxidation, C-C coupling |
| Aminophosphine Ligand | Reductive amination followed by phosphinylation | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Hydroformylation |
| Bidentate Amine Ligand | Reductive amination to a primary amine, then elaboration | Ruthenium, Rhodium | Asymmetric Transfer Hydrogenation |
Integration into Advanced Functional Materials
The combination of a phenyl ring and a modifiable aldehyde group allows for the potential integration of this compound into advanced functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs).
Detailed Research Findings: No published studies were found that specifically integrate this compound into advanced functional materials. Its classification as a "Material Science" building block by suppliers suggests it is intended for such research and development. bldpharm.com
The rigid phenyl group is a common component in molecules designed for liquid crystals (mesogens). The cycloheptane ring adds a bulky, aliphatic character that could influence the packing and phase behavior of the material. By chemically extending the molecule from the aldehyde position to create a more elongated, rigid structure, it is theoretically possible to design novel liquid crystalline materials.
For electronic materials, the phenyl group can be part of a conjugated system. The aldehyde can be used as a synthetic handle to attach the molecule to other chromophores or electroactive units.
Role as a Chiral Building Block in Asymmetric Synthesis
If resolved into its separate enantiomers or diastereomers, this compound could serve as a valuable chiral building block for the synthesis of complex, stereochemically-defined molecules.
Detailed Research Findings: While the compound is listed by some vendors under "Chiral Building Blocks," there is no specific literature detailing its resolution into enantiomers or its application in asymmetric synthesis. bldpharm.com The principles of asymmetric synthesis, however, support its potential in this role.
The presence of a stereocenter at the 4-position of the cycloheptane ring (the carbon atom to which the phenyl group is attached) means the compound can exist as enantiomers. In asymmetric catalysis, using a single enantiomer of a chiral ligand or starting material is crucial for controlling the stereochemical outcome of a reaction. The aldehyde group is a versatile starting point for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and reductions to chiral alcohols, all of which would transfer the stereochemistry of the cycloheptane core to the new product. Chiral organoborons and other chiral reagents are fundamental in modern asymmetric synthesis to produce enantiomerically pure compounds. d-nb.infoacs.org
Table 3: Potential Asymmetric Transformations
| Reaction Type | Role of Chiral Center | Resulting Functional Group | Potential Application |
| Asymmetric Reduction | Directs hydride attack on the aldehyde | Chiral Alcohol | Synthesis of chiral auxiliaries or final products |
| Aldol Reaction (with a chiral auxiliary) | Controls formation of new stereocenters | β-Hydroxy Ketone | Intermediate for complex natural product synthesis |
| Wittig Reaction | Formation of a C=C bond without affecting the chiral center | Alkene | Elaboration into more complex structures |
Q & A
Q. What are the optimal synthetic routes for 4-Phenylcycloheptane-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Key optimization parameters include:
- Temperature control : Maintaining 0–5°C during aldehyde group introduction to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst loading : Pd(PPh₃)₄ (5 mol%) improves coupling yields in aryl-cycloheptane bond formation .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc) .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?
Methodological Answer:
- Storage recommendations :
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS. Oxidation to 4-Phenylcycloheptane-1-carboxylic acid is a common degradation pathway .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic review framework : Apply PRISMA guidelines to aggregate data from preclinical studies, assessing bias via Cochrane Risk of Bias Tool .
- Dose-response analysis : Compare EC₅₀ values across studies; discrepancies >10-fold may arise from assay variability (e.g., cell line differences) .
- Meta-regression : Use R or Python to model confounding variables (e.g., solvent DMSO concentration) affecting activity .
Q. How do computational models predict the reactivity and interaction of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the aldehyde group .
- Molecular docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2; PDB ID 5KIR), focusing on hydrogen bonding with Arg120 and hydrophobic interactions with the cycloheptane ring .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD >3 Å indicates weak binding .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and what chiral resolution methods are effective?
Methodological Answer:
- Chiral synthesis hurdles : The cycloheptane ring’s conformational flexibility complicates stereocontrol. Use chiral auxiliaries (e.g., Evans oxazolidinones) during aldol reactions to enforce rigidity .
- Resolution techniques :
- Chiral HPLC : Utilize a Chiralpak IA column (hexane/isopropanol, 85:15) to separate enantiomers; α >1.2 indicates baseline separation .
- Enzymatic resolution : Lipase B (Candida antarctica) selectively acylates the (R)-enantiomer in THF at 25°C .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?
Methodological Answer:
- Scaffold modifications :
- High-throughput screening (HTS) : Test derivatives in 384-well plates against target enzymes (e.g., kinases) with fluorescence-based readouts .
Q. What methodologies validate the compound’s role in enzyme inhibition studies, particularly for aldehyde dehydrogenases (ALDH)?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ using recombinant ALDH1A1 (0.1 mM NAD⁺, pH 7.4) and monitor NADH production at 340 nm .
- Competitive inhibition analysis : Lineweaver-Burk plots intersecting on the y-axis confirm competitive binding .
- Crystallography : Co-crystallize with ALDH1A1 (PDB deposition) to identify binding-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
